![molecular formula C14H11ClO3 B6381540 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1262001-10-4](/img/structure/B6381540.png)
3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% (3C5MCPP95) is a chemical compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is often used in lab experiments.
Mechanism of Action
The exact mechanism of action of 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is still not fully understood. It is believed to work by binding to certain proteins and enzymes, such as COX-2 and EGFR, and inhibiting their activity. This inhibition can lead to a variety of beneficial effects, such as the reduction of inflammation and pain, and the inhibition of cancer-causing proteins.
Biochemical and Physiological Effects
3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which can lead to the reduction of inflammation and pain. It has also been shown to inhibit the activity of EGFR, which can lead to the inhibition of cancer-causing proteins. In addition, 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively inexpensive. It is also very stable, and can be stored for long periods of time without degradation. The main limitation of 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is that its exact mechanism of action is still not fully understood.
Future Directions
There are several potential future directions for the use of 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% in scientific research. One potential direction is to explore its potential to inhibit other enzymes and proteins, such as those involved in the development of Alzheimer's disease. Another potential direction is to explore its potential to inhibit the activity of other cancer-causing proteins. Finally, 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% could be used to develop new drugs and therapies for the treatment of various diseases.
Synthesis Methods
3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is synthesized through a process called reductive amination. This involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium borohydride. In the case of 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%, the aldehyde is 3-chloro-5-(3-methoxycarbonylphenyl)phenol, and the amine is 3-methoxycarbonylphenylhydrazine. The reaction is carried out in a solvent such as methanol, and the product is isolated by filtration.
Scientific Research Applications
3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been studied for its potential to inhibit the production of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to a variety of therapeutic benefits, such as the reduction of inflammation and pain. 3-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has also been studied for its potential to inhibit the activity of certain cancer-causing proteins, such as the epidermal growth factor receptor (EGFR).
properties
IUPAC Name |
methyl 3-(3-chloro-5-hydroxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-3-9(5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSSKSIDZUTBRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686039 | |
Record name | Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1262001-10-4 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-5′-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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